

In-Depth Technical Guide to the Crystal Structure of Trialuminium Pentanickel (Al_3Ni_5)

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Compound of Interest

Compound Name: Trialuminium pentanickel

Cat. No.: B15446520

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This technical guide provides a comprehensive analysis of the crystal structure of **trialuminium pentanickel** (Al_3Ni_5), an intermetallic compound of interest in materials science. The document details its crystallographic data, outlines experimental protocols for its synthesis and characterization, and presents visual representations of the experimental workflow and crystallographic relationships.

Crystallographic Data

The crystal structure of **trialuminium pentanickel** has been determined through experimental diffraction methods and computational studies. The key crystallographic parameters are summarized in the tables below.

Table 1: Crystal System and Lattice Parameters

Parameter	Value
Crystal System	Orthorhombic
Space Group	Cmmm (No. 65)
a	6.56 Å
b	7.40 Å
c	3.73 Å
α	90°
β	90°
γ	90°
Unit Cell Volume	180.74 Å ³

Table 2: Atomic Coordinates and Wyckoff Positions

Wyckoff Symbol	Element	x	y	z
2a	Ni	0	0	0
2b	Al	0.5	0	0
4e	Ni	0.25	0.25	0
4h	Ni	0.275892	0	0.5
2d	Al	0	0.5	0.5
4g	Al	0.224108	0	0

Experimental Protocols

The synthesis and structural analysis of Al₃Ni₅ involve precise experimental procedures. The following sections detail the methodologies for preparing the compound and determining its crystal structure.

Synthesis of Trialuminium Pentanickel

A common method for the synthesis of Al-Ni intermetallic compounds is arc melting or induction melting of the constituent elements in a controlled atmosphere.

Protocol for Arc Melting Synthesis:

- **Starting Materials:** High-purity aluminum (99.99%) and nickel (99.99%) are used as starting materials.
- **Stoichiometric Preparation:** The elements are weighed in a 3:5 atomic ratio to achieve the Al_3Ni_5 stoichiometry.
- **Melting Procedure:** The weighed elements are placed in a water-cooled copper hearth of an arc furnace. The furnace chamber is evacuated to a high vacuum and then backfilled with a high-purity inert gas, such as argon, to prevent oxidation.
- **Homogenization:** The sample is melted and re-melted several times to ensure homogeneity. The sample button is flipped between each melting step.
- **Annealing:** The resulting ingot is sealed in a quartz tube under a partial pressure of argon and annealed at a high temperature (e.g., 800-1000 °C) for an extended period (e.g., 72-100 hours) to promote the formation of the desired equilibrium phase and to relieve internal stresses. The sample is then slowly cooled to room temperature.

Crystal Structure Determination

The crystal structure of the synthesized Al_3Ni_5 is typically determined using Powder X-ray Diffraction (PXRD) followed by Rietveld refinement.

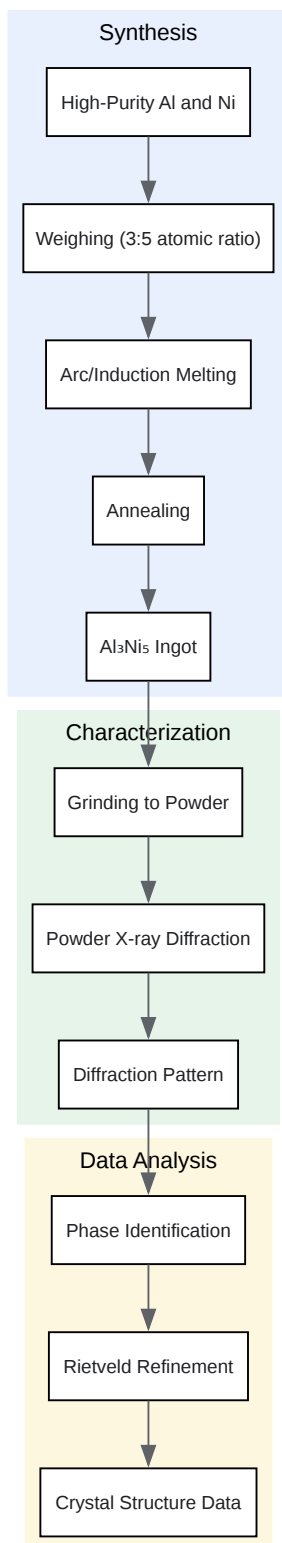
Protocol for Powder X-ray Diffraction and Rietveld Refinement:

- **Sample Preparation:** A small portion of the annealed Al_3Ni_5 ingot is ground into a fine powder using an agate mortar and pestle. The powder is then mounted on a sample holder.
- **Data Collection:** The PXRD pattern is collected using a diffractometer equipped with a Cu $K\alpha$ radiation source ($\lambda = 1.54056 \text{ \AA}$). Data is typically collected over a 2θ range of 20° to 100° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

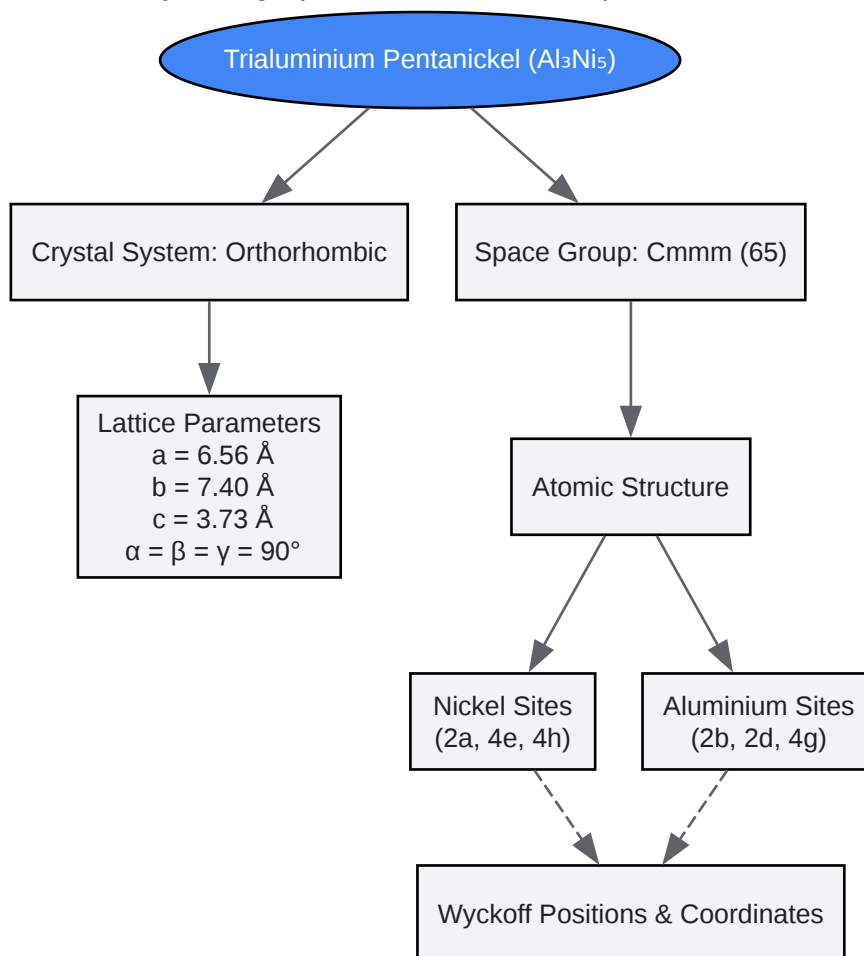
- **Phase Identification:** The initial identification of the crystalline phases present in the sample is performed by comparing the experimental diffraction pattern with standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD).
- **Rietveld Refinement:** To obtain detailed structural information, the collected PXRD data is analyzed using the Rietveld refinement method with software such as GSAS, FullProf, or TOPAS. The refinement process involves:
 - **Initial Model:** An initial structural model is created based on the known space group (Cmmm) and approximate lattice parameters and atomic positions.
 - **Refinement Parameters:** The following parameters are refined iteratively to minimize the difference between the observed and calculated diffraction patterns:
 - Scale factor
 - Background parameters
 - Lattice parameters
 - Atomic coordinates
 - Peak shape parameters (e.g., Gaussian and Lorentzian components)
 - Preferred orientation parameters (if any)
 - **Convergence:** The refinement is considered converged when the goodness-of-fit (χ^2) and R-factors (R_{wp} , R_p) reach low, stable values, and the difference plot shows only random noise.

Visualizations

The following diagrams illustrate the experimental workflow for the crystal structure analysis of Al_3Ni_5 and the logical relationship of its crystallographic data.

Experimental Workflow for Al_3Ni_5 Crystal Structure Analysis[Click to download full resolution via product page](#)

Experimental workflow for Al_3Ni_5 synthesis and characterization.

Crystallographic Data Relationship for Al_3Ni_5 

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Logical relationship of Al_3Ni_5 crystallographic data.

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